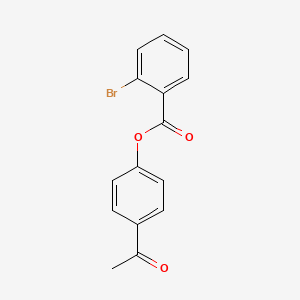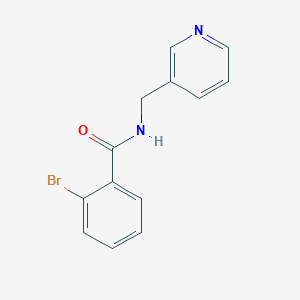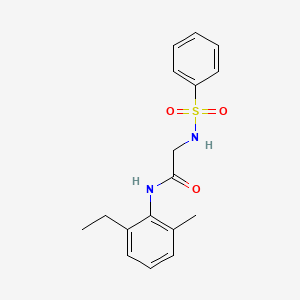![molecular formula C15H22N2O3S B5725563 N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)
N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide, commonly known as MS-222, is a widely used anesthetic agent in aquatic animals. It is a water-soluble, white crystalline powder that is commonly used in laboratory experiments to anesthetize fish and amphibians. MS-222 is a safe and effective anesthetic that has been used for many years in the field of aquatic animal research.
作用機序
MS-222 works by blocking the nerve impulses that transmit pain signals to the brain. It does this by binding to the ion channels in the cell membrane, which prevents the flow of ions across the membrane. This leads to a loss of sensation and muscle function in the animal.
Biochemical and Physiological Effects:
MS-222 has been shown to have a number of biochemical and physiological effects on aquatic animals. These include changes in blood chemistry, heart rate, and respiration rate. MS-222 has also been shown to have an impact on the immune system of fish and amphibians, although the exact mechanism of action is not fully understood.
実験室実験の利点と制限
One of the main advantages of MS-222 is that it is a safe and effective anesthetic for aquatic animals. It is also relatively easy to administer and does not require specialized equipment. However, one of the limitations of MS-222 is that it can be toxic to some species of fish and amphibians, particularly at high concentrations. It is also important to note that the use of MS-222 can impact the results of certain experiments, particularly those related to behavior and physiology.
将来の方向性
There are several areas of research that could benefit from further investigation into the use of MS-222. These include:
1. Development of alternative anesthetics that are safer and more effective for use in aquatic animals.
2. Investigation into the long-term effects of MS-222 on the health and well-being of fish and amphibians.
3. Development of new methods for administering MS-222 that reduce the risk of toxicity and other adverse effects.
4. Investigation into the impact of MS-222 on the immune system of fish and amphibians, and the potential for using MS-222 as an immunomodulatory agent.
5. Development of new protocols for using MS-222 in laboratory experiments, including guidelines for dosing and monitoring of animals.
In conclusion, MS-222 is a widely used anesthetic in aquatic animal research. It is safe and effective, although it has some limitations and potential toxic effects. Further research is needed to fully understand the biochemical and physiological effects of MS-222, and to develop new and improved methods for its use in laboratory experiments.
合成法
MS-222 is synthesized by reacting p-toluenesulfonyl chloride with N-phenylethanolamine in the presence of a base. The resulting product is then reacted with 4-methylpiperidine and sodium hydride to form MS-222.
科学的研究の応用
MS-222 is commonly used in scientific research to anesthetize fish and amphibians for various experiments. It is particularly useful in experiments where the animal needs to be immobilized or sedated for a long period of time. MS-222 is also used in the transportation of live fish and amphibians, as it helps to reduce stress and prevent injury during transport.
特性
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-13-8-10-16(11-9-13)15(18)12-17(21(2,19)20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXRAKYOMGFJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



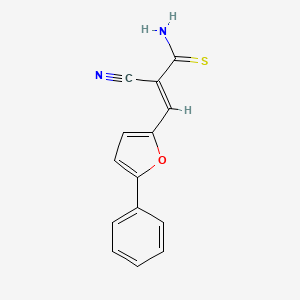
![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)
![(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine](/img/structure/B5725535.png)
![3-methyl-N-[3-(propionylamino)phenyl]butanamide](/img/structure/B5725536.png)
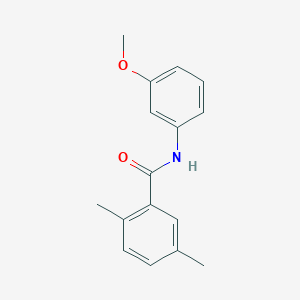
![N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5725545.png)
